4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate
Description
4-[(E)-{2-[(2-Hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate is a hydrazone-based compound featuring a 2-hydroxyphenyl acylhydrazone moiety linked to a 2-chlorobenzoate ester. The (E)-configuration of the hydrazone linkage stabilizes the molecule through intramolecular hydrogen bonding between the hydroxyl group and the adjacent carbonyl oxygen, enhancing its structural rigidity . This compound is synthesized via condensation of 2-hydroxybenzohydrazide with a 4-formylphenyl 2-chlorobenzoate intermediate, typically yielding crystalline products suitable for X-ray diffraction analysis using programs like SHELXL .
Properties
Molecular Formula |
C21H15ClN2O4 |
|---|---|
Molecular Weight |
394.8 g/mol |
IUPAC Name |
[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C21H15ClN2O4/c22-18-7-3-1-5-16(18)21(27)28-15-11-9-14(10-12-15)13-23-24-20(26)17-6-2-4-8-19(17)25/h1-13,25H,(H,24,26)/b23-13+ |
InChI Key |
NJMDCIYQOINXFV-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Cl)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Cl)O |
Origin of Product |
United States |
Biological Activity
4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C21H14ClN2O4. Its structure features a hydrazone linkage, which is significant for its biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of anticancer and antimicrobial research.
Structural Characteristics
The compound's structure includes:
- Hydrazone Linkage : Known for its reactivity, this feature can influence the biological interactions of the compound.
- Chlorobenzoate Moiety : This part of the molecule may affect solubility and biological interactions.
- Hydroxyl Group : The presence of this group enhances hydrogen bonding capabilities, potentially increasing the compound's biological efficacy.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
- Antimicrobial Properties : Similar compounds have shown significant antimicrobial activity, suggesting that this compound may exhibit similar effects.
- Anticancer Potential : The structural features of this compound align with those found in other known anticancer agents, particularly those containing hydrazone linkages.
- Mechanism of Action : The proposed mechanism involves interaction with specific biological targets, potentially leading to inhibition of critical enzymatic pathways or modulation of cellular processes.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals insights into the potential biological activities of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Bromo-2-(2-(4-hydroxybenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate | Similar hydrazone structure | Antimicrobial |
| 3-(5-{[4-(cyclopentyloxy)-2-hydroxyphenyl]carbonyl}-2-[(3-hydroxy-1,2-benzoxazol-6-yl)methoxy]phenyl)propanoic acid | Contains hydroxyl groups | Antioxidant |
| 3-[ (E)-{(Phenylcarbonyl)amino}-3-(thiophen-2-yl)propanoic acid | Contains thiophene moiety | Potential anticancer |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing context for understanding the potential effects of this compound:
- Antimicrobial Assays : In vitro studies have demonstrated that compounds with similar hydrazone structures exhibit significant antimicrobial activity against various bacterial strains. This suggests that our compound may also possess similar properties, warranting further investigation.
- Cytotoxicity Tests : Research involving structural analogs indicates that certain derivatives show cytotoxic effects on cancer cell lines, implying that this compound could be evaluated for similar anticancer properties.
- Mechanistic Studies : Investigations into the mechanisms by which hydrazone derivatives exert their biological effects reveal interactions with DNA and proteins, leading to apoptosis in cancer cells. Understanding these interactions could provide insights into how our compound functions at a molecular level.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs): The 2-chloro substituent (as in the target compound) enhances thermal stability (higher melting points) compared to non-halogenated analogs. For example, the 2-bromo analog exhibits a lower melting point (220–222°C) than the target compound (predicted 243–245°C), likely due to reduced hydrogen-bonding capacity.
- Hydrogen Bonding : The 2-hydroxyphenyl group in the target compound enables intramolecular H-bonding, which is absent in analogs like compound 15 (2,4-diCl) . This feature may improve solubility in polar solvents.
- Biological Activity: Sulfonate derivatives (e.g., 4m) show superior anticancer activity due to enhanced cellular uptake, while thiazolidinone-containing analogs (e.g., 15) exhibit stronger antibacterial effects .
Crystallographic and Spectroscopic Comparisons
- X-ray Diffraction : The target compound’s (E)-configuration is confirmed via single-crystal studies using SHELX software, with bond lengths (C=N: ~1.28 Å) consistent with hydrazone derivatives . In contrast, (Z)-configured analogs (e.g., ethyl 2-chloro-[2-(4-chlorophenyl)hydrazinylidene]acetate) exhibit shorter C–N bonds (1.25 Å) and distinct packing patterns due to intermolecular H-bonding .
- NMR Spectroscopy: The target compound’s ^1H-NMR spectrum shows a downfield singlet at δ 11.2 ppm for the hydroxyl proton, absent in non-hydroxylated analogs like 4m .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
